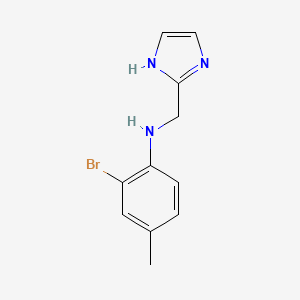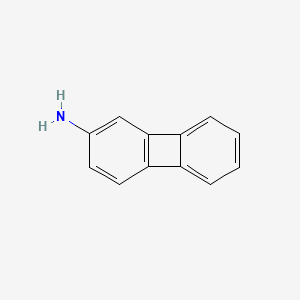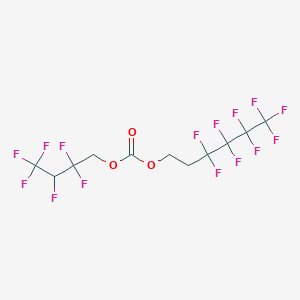
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a synthetic organic compound characterized by the presence of a bromine atom, an imidazole ring, and a methyl-substituted aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylaniline and 2-bromoacetophenone.
Formation of Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving 2-bromoacetophenone and ammonium acetate under reflux conditions.
N-Alkylation: The resulting imidazole derivative is then subjected to N-alkylation using 4-methylaniline in the presence of a suitable base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming various oxidized or reduced derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products
Substitution Products: Derivatives where the bromine atom is replaced by other functional groups.
Oxidized/Reduced Products: Various oxidized or reduced forms of the imidazole ring.
Coupled Products: Complex molecules formed through coupling reactions, potentially with enhanced biological or chemical properties.
科学研究应用
Chemistry
In chemistry, 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
作用机制
The mechanism of action of 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-bromo-N-(1H-imidazol-2-ylmethyl)aniline: Lacks the methyl group on the aniline ring, potentially altering its reactivity and biological activity.
N-(1H-imidazol-2-ylmethyl)-4-methylaniline: Lacks the bromine atom, which may affect its ability to undergo certain substitution reactions.
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to the combination of the bromine atom, imidazole ring, and methyl-substituted aniline group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC 名称 |
2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12BrN3/c1-8-2-3-10(9(12)6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI 键 |
JMXZZAGUPQECOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCC2=NC=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)


![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)

